Cas no 6525-98-0 (5-(4-bromophenyl)-1,2-oxazol-3-amine)
5-(4-bromophenyl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Bromophenyl)-1,2-oxazol-3-amine
- 3-amino-5-(4-bromophenyl)isoxazole
- 5-(4-Bromophenyl)isoxazol-3-amine
- AG-L-63717
- CTK8F4953
- 5-(p-Bromphenyl)-3-aminoisoxazol
- 3-Amino-5-<
- 4-brom-phenyl>
- -isoxazol
- 676276_ALDRICH
- 5-(4-bromo-phenyl)-isoxazol-3-ylamine
- SureCN474220
- 3-Amino-5-< 4-brom-phenyl> -isoxazol
- EN300-1895518
- DTXSID80584813
- AKOS013153137
- MFCD08447047
- 5-(4-Fluorophenyl) isoxazol-3-amine
- SY272255
- CS-0106631
- DS-016603
- SCHEMBL474220
- YINDFUSXBDZGIH-UHFFFAOYSA-N
- 6525-98-0
- 3-Amino-5-(4-bromophenyl)isoxazole, technical grade
- 5-(4-bromophenyl)-1,2-oxazol-3-amine
-
- MDL: MFCD08447047
- Inchi: 1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
- InChI Key: YINDFUSXBDZGIH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CC(N)=NO1
Computed Properties
- Exact Mass: 237.97418g/mol
- Monoisotopic Mass: 237.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Melting Point: 144-148 °C
5-(4-bromophenyl)-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 676276-5G |
5-(4-bromophenyl)-1,2-oxazol-3-amine |
6525-98-0 | technical grade | 5G |
¥1783.21 | 2022-02-24 | |
| eNovation Chemicals LLC | Y1188200-1g |
3-Amino-5-(4-bromophenyl)isoxazole |
6525-98-0 | 95% | 1g |
$965 | 2024-07-19 | |
| Chemenu | CM386888-100mg |
3-Amino-5-(4-bromophenyl)isoxazole |
6525-98-0 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM386888-250mg |
3-Amino-5-(4-bromophenyl)isoxazole |
6525-98-0 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM386888-1g |
3-Amino-5-(4-bromophenyl)isoxazole |
6525-98-0 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-1895518-0.05g |
5-(4-bromophenyl)-1,2-oxazol-3-amine |
6525-98-0 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1895518-0.1g |
5-(4-bromophenyl)-1,2-oxazol-3-amine |
6525-98-0 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1895518-0.25g |
5-(4-bromophenyl)-1,2-oxazol-3-amine |
6525-98-0 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1895518-0.5g |
5-(4-bromophenyl)-1,2-oxazol-3-amine |
6525-98-0 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1895518-1.0g |
5-(4-bromophenyl)-1,2-oxazol-3-amine |
6525-98-0 | 1g |
$1229.0 | 2023-06-01 |
5-(4-bromophenyl)-1,2-oxazol-3-amine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-(4-bromophenyl)-1,2-oxazol-3-amine
Introduction to 5-(4-bromophenyl)-1,2-oxazol-3-amine (CAS No. 6525-98-0)
5-(4-bromophenyl)-1,2-oxazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 6525-98-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a brominated aromatic ring connected to an oxazole scaffold, making it a versatile intermediate in the development of various therapeutic agents. The structural attributes of this molecule contribute to its utility in medicinal chemistry, particularly in the design of novel bioactive molecules.
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its broad spectrum of biological activities. When combined with a brominated phenyl group, as in 5-(4-bromophenyl)-1,2-oxazol-3-amine, the compound exhibits enhanced reactivity and binding potential with biological targets. This makes it a valuable building block for synthesizing small-molecule drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.
In recent years, there has been growing interest in exploring the pharmacological properties of oxazole derivatives. Studies have demonstrated that oxazol-containing compounds can interact with various enzymes and receptors, leading to therapeutic effects. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The bromine substituent on the phenyl ring further enhances the compound's potential as a pharmacophore by increasing electrophilicity and facilitating further functionalization.
The synthesis of 5-(4-bromophenyl)-1,2-oxazol-3-amine typically involves multi-step organic reactions, including cyclization and substitution processes. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired oxazole core structure efficiently.
One of the most compelling aspects of 5-(4-bromophenyl)-1,2-oxazol-3-amine is its role as a precursor in drug discovery programs. Researchers have leveraged its structural flexibility to develop analogs with enhanced pharmacokinetic profiles. For example, modifications at the amine or bromine positions can lead to compounds with improved solubility or metabolic stability. Such fine-tuning is crucial for translating promising candidates into viable drug candidates.
The intersection of computational chemistry and experimental pharmacology has further accelerated the development of derivatives like 5-(4-bromophenyl)-1,2-oxazol-3-amine. Molecular modeling studies have helped predict binding affinities and interactions with target proteins, guiding the design of more effective molecules. This synergy between theoretical and experimental approaches has been instrumental in identifying lead compounds for further optimization.
In clinical research, 5-(4-bromophenyl)-1,2-oxazol-3-amine has been investigated as part of preclinical studies aimed at identifying novel therapeutic interventions. Preclinical models have provided insights into its potential mechanisms of action, particularly in modulating inflammatory pathways and neurotransmitter systems. These findings have laid the groundwork for human clinical trials targeting conditions such as neurodegenerative diseases and autoimmune disorders.
The compound's versatility also extends to its applications in agrochemical research. Oxazole derivatives have shown efficacy as herbicides and fungicides due to their ability to disrupt essential biological processes in plants. While not its primary use case, this additional application underscores the broad utility of molecules like 5-(4-bromophenyl)-1,2-oxazol-3-amine.
Looking ahead, the future prospects for 5-(4-bromophenyl)-1,2-oxazol-3-amine are promising. Ongoing research aims to expand its applications in drug discovery and material science. Innovations in synthetic chemistry may enable more efficient production methods, while advances in biotechnology could unlock new therapeutic possibilities. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing scientific knowledge and developing innovative solutions for global health challenges.
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